molecular formula C18H11ClFN3O2S B2858697 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1223827-83-5

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2858697
CAS No.: 1223827-83-5
M. Wt: 387.81
InChI Key: ATGKISRUGHUCJB-UHFFFAOYSA-N
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Description

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a compound featuring a complex structure comprising chlorine, fluorine, oxygen, sulfur, nitrogen, and carbon atoms. Due to its intricate structure, this compound holds potential significance in various scientific and industrial fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multistep process. Each step is carefully optimized to ensure high yield and purity. A general synthetic route might involve the following steps:

  • Synthesis of the benzothieno core.

  • Introduction of the pyrimidine ring.

  • Chlorination at the desired position.

  • Coupling with 4-fluoroaniline.

  • Formation of the acetamide linkage.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of reaction conditions, including temperature, solvent selection, and catalysts. Industrial methods might also employ continuous flow processes for improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: It may be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: Halogen atoms, such as chlorine, can be substituted by nucleophiles.

Common Reagents and Conditions

Reactions might employ reagents like:

  • Oxidants: Hydrogen peroxide, potassium permanganate.

  • Reductants: Lithium aluminium hydride, hydrogen gas.

  • Nucleophiles: Ammonia, sodium hydroxide.

Major Products

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Medicine: Investigated for its pharmacological properties, including potential anti-cancer activity.

  • Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. Potential mechanisms include:

  • Enzyme Inhibition: Binding to active sites and preventing enzyme activity.

  • Protein Interactions: Altering protein functions by binding to specific domains.

  • Pathway Modulation: Affecting signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide

  • 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

This compound is unique due to the specific combination of the 4-fluorophenyl group and the benzothieno-pyrimidinyl moiety. This combination may impart distinctive biological activities and chemical properties that differentiate it from other similar compounds.

This information encapsulates the fundamental aspects of 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide, offering a comprehensive look into its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2S/c19-12-2-1-3-13-15(12)16-17(26-13)18(25)23(9-21-16)8-14(24)22-11-6-4-10(20)5-7-11/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGKISRUGHUCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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